REACTION_CXSMILES
|
C([Li])CCC.C[N:7]([CH2:9][CH2:10][N:11]([CH3:13])[CH3:12])C.CN1C=CN=C1.[Sn:20](Cl)([CH2:29][CH2:30][CH2:31][CH3:32])([CH2:25][CH2:26][CH2:27][CH3:28])[CH2:21][CH2:22][CH2:23][CH3:24]>>[CH3:12][N:11]1[C:10]([Sn:20]([CH2:25][CH2:26][CH2:27][CH3:28])([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:21][CH2:22][CH2:23][CH3:24])=[CH:9][N:7]=[CH:13]1
|
Name
|
|
Quantity
|
3.75 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.24 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
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Name
|
hexanes
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1
|
Name
|
Bu3SnCl
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Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
[Sn](CCCC)(CCCC)(CCCC)Cl
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the mixture stirred at room temperature for 1 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling to −20° C.
|
Type
|
STIRRING
|
Details
|
The reaction stirred for 15 minutes at −20° C.
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
at room temperature overnight before being quenched with 1:1 EtOAc/water (20 mL)
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed (4:96 MeOH/EtOAc)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=NC=C1[Sn](CCCC)(CCCC)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.486 g | |
YIELD: CALCULATEDPERCENTYIELD | 8.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |